molecular formula C22H21N3O5 B4022547 N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE

N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE

Cat. No.: B4022547
M. Wt: 407.4 g/mol
InChI Key: ANNKQVPMBAKAJK-UHFFFAOYSA-N
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Description

N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxyaniline group, and a phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a furan derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14(20(26)24-15-9-11-16(29-2)12-10-15)23-21(27)17-6-3-4-7-18(17)25-22(28)19-8-5-13-30-19/h3-14H,1-2H3,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKQVPMBAKAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE
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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE
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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE
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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE
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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE
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N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE

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